1-Butylpyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

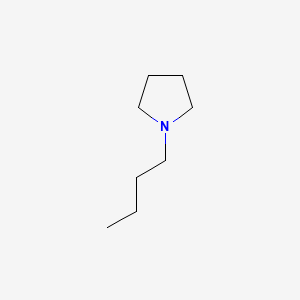

Structure

3D Structure

Properties

IUPAC Name |

1-butylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-3-6-9-7-4-5-8-9/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHASCFKOSDFHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20227494 | |

| Record name | Pyrrolidine, 1-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-10-2 | |

| Record name | 1-Butylpyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine, 1-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, 1-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRROLIDINE, 1-BUTYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IL9P094Z6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Butylpyrrolidine chemical structure and IUPAC name

An In-Depth Technical Guide to 1-Butylpyrrolidine: Structure, Synthesis, and Applications

Introduction

This compound, a substituted aliphatic heterocycle, is a versatile organic compound recognized for its utility as a chemical intermediate and solvent in a multitude of research and industrial applications.[1] The core of this molecule is the pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom. This fundamental scaffold is prevalent in numerous pharmaceuticals and biologically active compounds, lending three-dimensional complexity to molecular structures.[2] The attachment of a butyl group to the nitrogen atom imparts specific physicochemical properties, such as enhanced solubility and reactivity, that define its role as a building block in the synthesis of agrochemicals, specialty chemicals, and particularly, in the development of ionic liquids.[1][3] This guide provides a comprehensive overview of this compound, focusing on its chemical identity, physicochemical properties, state-of-the-art synthesis protocols, and key applications relevant to professionals in research and drug development.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for scientific rigor and safety. The nomenclature and structural representation of this compound are governed by IUPAC standards.

-

IUPAC Name: this compound[4]

-

CAS Number: 767-10-2[5]

-

Molecular Formula: C₈H₁₇N[4]

-

Molecular Weight: 127.23 g/mol [1]

The molecular structure consists of a saturated five-membered pyrrolidine ring where the nitrogen atom is substituted with a linear four-carbon alkyl chain (a butyl group).

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective application in experimental design.

| Property | Value | Source(s) |

| Appearance | Colorless to slight yellow liquid | [1] |

| Boiling Point | 154.5 - 157 °C | [1][7] |

| Density | 0.814 g/cm³ @ 25 °C | [1][7] |

| Flash Point | 36 °C (96.8 °F) - closed cup | [3][7] |

| Vapor Pressure | 3.135 mmHg @ 25 °C (estimated) | [7] |

| Water Solubility | 8879 mg/L @ 25 °C (estimated) | [7] |

| Refractive Index | n20/D 1.440 (Lit.) | [1] |

Synthesis of this compound

Modern synthetic chemistry emphasizes efficiency, atom economy, and the use of readily available starting materials. The one-pot synthesis of this compound from 1,4-butanediol and aqueous ammonia represents a significant advancement over traditional methods, such as the direct butylation of pyrrolidine.[2][8] This approach is noteworthy for its high atom economy, use of a reusable heterogeneous catalyst, and for utilizing 1,4-butanediol as both a component for forming the N-heterocycle and as an alkylating agent.[2][8][9]

Protocol: One-Pot Synthesis via Reductive Amination

This protocol outlines the direct synthesis of this compound from 1,4-butanediol and aqueous ammonia, achieving a yield of 76% under optimized conditions.[8][9][10] The reaction proceeds over a multi-metallic catalyst supported on a zeolite.[2]

Causality of Component Selection:

-

Catalyst (3%Cu-3%Ni-0.2Pd/ZSM-5): The combination of copper (Cu), nickel (Ni), and palladium (Pd) on a ZSM-5 zeolite support is crucial. Ni and Cu are effective for hydrogenation/dehydrogenation steps inherent in reductive amination, while Pd enhances catalytic activity. The ZSM-5 zeolite provides a high surface area and shape selectivity, promoting the desired cyclization and alkylation reactions.[10]

-

Reactants (1,4-butanediol and Aqueous Ammonia): These are bulk, cost-effective starting materials. Aqueous ammonia serves as the nitrogen source for the pyrrolidine ring.[2][10]

-

Hydrogen (H₂): An initial H₂ pressure is required to create a reducing atmosphere, facilitating the reductive amination process and maintaining catalyst activity.[10]

Caption: Workflow for the one-pot synthesis of this compound.

Step-by-Step Methodology:

Part A: Catalyst Preparation (3%Cu-3%Ni-0.2Pd/ZSM-5) [2][10]

-

Dissolve Metal Salts: In 3 mL of deionized water, dissolve 1.14 g of Cu(NO₃)₂·3H₂O and 1.5 g of Ni(NO₃)₂·6H₂O.

-

Add Palladium Source: Add 0.2 mL of an aqueous H₂PdCl₄ solution (containing 0.1 g/mL of Pd) to the mixture.

-

Impregnation: To this solution, add 10 g of HZSM-5 zeolite with continuous stirring at room temperature.

-

Aging: After 2 hours of stirring, allow the mixture to age for an additional 2 hours.

-

Drying: Dry the resulting precipitate at 110 °C for 12 hours.

-

Calcination: Calcine the dried material in air at 500 °C for 3 hours to obtain the catalyst precursor.

-

Reduction: Prior to the reaction, reduce the catalyst precursor at 300 °C under a hydrogen atmosphere for 3 hours.

Part B: Catalytic Reaction [10]

-

Reactor Loading: In a 100 mL stainless steel autoclave equipped with a magnetic stirrer, charge 18 g (0.2 mol) of 1,4-butanediol (BDO), 6.8 g (0.1 mol) of 25 wt% aqueous ammonia, and 1.8 g of the prepared catalyst.

-

Initial Pressurization: Seal the autoclave and fill it with H₂ to an initial pressure of 4 MPa.

-

Reaction Conditions: Heat the reactor to 300 °C while stirring constantly. The final pressure will reach approximately 10 MPa.

-

Cool Down: After the reaction is complete, cool the autoclave to room temperature.

-

Depressurization: Carefully vent the excess pressure in a well-ventilated fume hood.

-

Work-up: The crude product can then be isolated and purified by standard methods such as distillation.

Applications in Research and Drug Development

This compound serves as a valuable building block and reagent in several areas of chemical science.

-

Ionic Liquid Synthesis: A primary application of this compound is in the synthesis of pyrrolidinium-based ionic liquids.[3] For instance, it is a precursor for 1-butyl-1-methylpyrrolidinium salts, which are investigated for various applications, including as electrolytes in electrochemical devices and as novel solvents.[3]

-

Organic Synthesis: The compound is employed in the creation of more complex organic molecules and specialty chemicals.[1] Its nucleophilic nitrogen and organic solubility make it a useful reagent and building block.

-

Solvent Applications: this compound can act as a solvent in certain chemical reactions, providing a stable medium that can enhance reaction rates and yields.[1]

-

Pharmaceutical and Agrochemical Intermediates: The pyrrolidine scaffold is a key pharmacophore in many drug molecules.[2] As a substituted pyrrolidine, this compound is a useful intermediate for synthesizing more complex derivatives for screening in drug discovery and agrochemical development programs.[1]

Safety and Handling

Proper handling of this compound is crucial due to its hazardous properties. It is classified as a flammable liquid and is toxic if swallowed or in contact with skin.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or a face shield, and a lab coat.[11][12] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents.[13] Keep containers tightly closed when not in use.[11][13]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[13]

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes and seek medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical aid.[11]

-

References

- Benchchem. (n.d.). 1-Butylpyrrolidin-2-one | 3470-98-2.

- Benchchem. (n.d.). One-Pot Synthesis of this compound Derivatives: Application Notes and Protocols.

- Benchchem. (n.d.). Safety First: Handling 1-Butylpyrrolidin-2-one in Industrial Settings.

- Long, Y., Liu, S., Ma, X., Lu, L., He, Y., & Deng, Y. (n.d.). One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalyst. New Journal of Chemistry.

- National Center for Biotechnology Information. (n.d.). This compound | C8H17N | CID 69843. PubChem.

- Guidechem. (n.d.). 1-Butylpyrrolidin-2-one 3470-98-2 wiki.

- The Good Scents Company. (n.d.). 1-butyl pyrrolidine, 767-10-2.

- Royal Society of Chemistry. (2020). One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts. New Journal of Chemistry.

- NIST. (n.d.). This compound. NIST WebBook.

- Royal Society of Chemistry Publishing. (2020). One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts.

- AK Scientific, Inc. (n.d.). 1-Butylpyrrolidin-2-one, 150ppm MEHQ as stabilizer.

- ChemicalBook. (2025). 1-Butylpyrrolidin-2-one - Safety Data Sheet.

- Chem-Impex. (n.d.). This compound.

- ChemicalBook. (2025). 1-Butylpyrrolidin-2-one | 3470-98-2.

- Benchchem. (n.d.). Application Notes: 1-Butylpyrrolidin-2-one in Pharmaceutical Manufacturing.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 1-Butylpyrrolidin-2-one in Drug Discovery.

- Benchchem. (n.d.). 1-Butylpyrrolidin-2-one: A Safer, High-Performance Solvent for Pharmaceutical Applications.

- NIST. (n.d.). This compound. NIST WebBook.

- ChemicalBook. (2025). This compound - Safety Data Sheet.

- TCI AMERICA. (n.d.). 1-Butyl-2-pyrrolidone | 3470-98-2.

- Sigma-Aldrich. (n.d.). This compound 98 767-10-2.

- BOC Sciences. (n.d.). Intermediates in Drug Development: Lab to Industry.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound 98 767-10-2 [sigmaaldrich.com]

- 4. This compound | C8H17N | CID 69843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. 1-butyl pyrrolidine, 767-10-2 [thegoodscentscompany.com]

- 8. One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. rsc.org [rsc.org]

- 11. aksci.com [aksci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the One-Pot Synthesis of 1-Butylpyrrolidine from 1,4-Butanediol and Ammonia

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butylpyrrolidine is a valuable heterocyclic amine used as a building block in the synthesis of pharmaceuticals and specialty chemicals, including ionic liquids. Traditional multi-step syntheses can be inefficient and costly. This guide details a highly efficient, one-pot catalytic process for the synthesis of this compound directly from 1,4-butanediol (BDO) and aqueous ammonia. The methodology leverages a multifunctional heterogeneous catalyst, CuNiPd/ZSM-5, which facilitates a cascade of reactions including dehydrogenation, amination, cyclization, and N-alkylation within a single reactor. A key innovation of this process is the dual role of 1,4-butanediol, which serves as the precursor for both the pyrrolidine ring and the N-butyl substituent[1]. This guide provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol for catalyst preparation and chemical synthesis, and a summary of the process's high-yield results.

Introduction: The Strategic Importance of this compound

The pyrrolidine ring is a fundamental scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds and pharmaceuticals[2]. The N-butyl derivative, this compound, is of particular interest as a precursor in the synthesis of advanced materials and active pharmaceutical ingredients (APIs). For instance, it is used in the microwave-assisted synthesis of the ionic liquid precursor, 1-butyl-1-methylpyrrolidinium methylcarbonate.

The direct synthesis from readily available bulk chemicals like 1,4-butanediol and ammonia presents a significant advancement over classical methods. 1,4-butanediol is a major commodity chemical produced on a multi-million-ton scale annually from various petrochemical feedstocks[3]. The ability to convert this simple diol into a higher-value heterocyclic amine in a single, economical step is of great interest for industrial and pharmaceutical chemistry. The process described herein achieves this through a novel catalytic route that offers a straightforward and economical pathway to this compound with a reported yield of 76% under optimized conditions[1].

Reaction Mechanism and Catalytic Strategy

The conversion of 1,4-butanediol and ammonia into this compound is a complex, multi-step process that relies on a sophisticated catalyst to proceed efficiently in one pot. The reaction follows a "borrowing hydrogen" or hydrogen-transfer mechanism, where the catalyst temporarily removes hydrogen from the alcohol to facilitate subsequent reactions and then uses it for a final reduction step[4].

The proposed mechanism involves the following key stages:

-

Dehydrogenation of 1,4-Butanediol: The catalyst first dehydrogenates one of the primary alcohol groups of 1,4-butanediol (BDO) to form an intermediate aldehyde, 4-hydroxybutanal. This aldehyde can exist in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydrofuran[5].

-

Reductive Amination & Cyclization: The aldehyde intermediate reacts with ammonia to form an imine. This is followed by an intramolecular cyclization and dehydration to form a cyclic imine or enamine.

-

Hydrogenation to Pyrrolidine: The cyclic intermediate is then hydrogenated on the catalyst surface to form pyrrolidine.

-

N-Alkylation with 1,4-Butanediol: In a crucial and innovative step, a second molecule of 1,4-butanediol is dehydrogenated on the catalyst to form butanal. This butanal then reacts with the newly formed pyrrolidine to create an iminium ion.

-

Final Hydrogenation: The iminium ion is hydrogenated to yield the final product, this compound.

This entire cascade is facilitated by the 3Cu-3Ni-0.2Pd/ZSM-5 catalyst. The nickel and copper components are known to be active for dehydrogenation and hydrogenation reactions, while the palladium promoter enhances catalytic activity[6]. The HZSM-5 zeolite support provides a high surface area and acidic sites that can facilitate the dehydration and cyclization steps.

Caption: Experimental workflow for catalyst preparation and this compound synthesis.

Quantitative Data Summary

The following table summarizes the optimized results for the synthesis of this compound as reported in the primary literature.

| Parameter | Value | Reference |

| Catalyst | 3%Cu-3%Ni-0.2Pd/ZSM-5 | [1][6] |

| Substrates | 1,4-Butanediol, Aqueous NH₃ | [1][6] |

| Reaction Temperature | 300 °C | [6] |

| Initial H₂ Pressure | 4 MPa | [6] |

| Final Reaction Pressure | 10 MPa | [6] |

| This compound Yield | 76% | [1] |

Trustworthiness and Self-Validating Protocols

The integrity of this synthesis relies on the precise preparation and activation of the catalyst. The protocol is self-validating through consistent analytical results.

-

Catalyst Characterization: The catalyst's physical and chemical properties should be verified before use. Techniques such as X-ray diffraction (XRD) can confirm the crystalline structure of the ZSM-5 support and the dispersion of metal nanoparticles. Transmission electron microscopy (TEM) can visualize the size and distribution of the metal particles, while techniques like atomic absorption spectroscopy (AAS) confirm the metal loading.[6]

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by gas chromatography (GC). A successful reaction will show the consumption of 1,4-butanediol and the appearance of the this compound peak at the expected retention time.

-

Product Verification: The identity of the final product must be unequivocally confirmed using Gas Chromatography-Mass Spectrometry (GC-MS). The obtained mass spectrum should match the standard spectrum for this compound.

By implementing these characterization and analysis steps, researchers can ensure the reproducibility and success of the synthesis, validating the efficacy of the described method.

References

-

Recent progress in selective functionalization of diols via organocatalysis. (2025). RSC Publishing. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). Typical catalysts used for diol amination. Retrieved January 10, 2026, from [Link]

-

One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalyst. (2020). New Journal of Chemistry. Retrieved January 10, 2026, from [Link]

-

One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts. (2020). New Journal of Chemistry (RSC Publishing). Retrieved January 10, 2026, from [Link]

-

Amine-Grafted Heterogeneous Catalysts from Waste for Diols Conversion into Cyclic Carbonates. (2024). ACS Sustainable Resource Management. Retrieved January 10, 2026, from [Link]

-

Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]

-

Zacate, S. (2025). Catalyst-controlled Regiodivergent Oxidation of Unsymmetrical Diols. Synthesis Workshop. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). US7759531B2 - Process for preparing 1,4-butanediol.

Sources

- 1. One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. A brief description of 1,4-Butanediol synthesis method_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

1-Butylpyrrolidine spectroscopic data NMR IR MS

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Butylpyrrolidine

Introduction

This compound (CAS: 767-10-2), a tertiary amine with the molecular formula C₈H₁₇N, serves as a fundamental building block in organic synthesis and materials science.[1] Its structure, comprising a saturated five-membered pyrrolidine ring N-substituted with a butyl group, makes it a key precursor in the synthesis of various ionic liquids and pharmaceutical intermediates.[2] Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound, offering field-proven insights into data interpretation and acquisition.

The unambiguous confirmation of the molecular structure is achieved by integrating data from these orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together, they form a self-validating system for characterization.

Caption: Molecular Structure of this compound with atom labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map atomic connectivity and confirm the precise structure of this compound.

¹H NMR Spectroscopy: Mapping the Protons

Expertise & Experience: In ¹H NMR, the chemical shift (δ) indicates the electronic environment of a proton, the integration value reveals the number of protons generating the signal, and the multiplicity (splitting pattern) describes the number of neighboring protons. For this compound, we anticipate six distinct signals due to the molecule's symmetry. The protons on the pyrrolidine ring carbons alpha to the nitrogen (Cα, Cα') are equivalent, as are the beta protons (Cβ, Cβ').

Predicted ¹H NMR Signals for this compound:

-

A triplet for the terminal methyl (CH₃) group of the butyl chain.

-

A multiplet for the adjacent methylene (CH₂) group.

-

A multiplet for the next methylene group in the butyl chain.

-

A triplet for the methylene group of the butyl chain attached to the nitrogen.

-

A multiplet for the two equivalent methylene groups on the pyrrolidine ring alpha to the nitrogen.

-

A multiplet for the two equivalent methylene groups on the pyrrolidine ring beta to the nitrogen.

Data Presentation: ¹H NMR Spectroscopic Data

| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Butyl: -CH₃ (C4') | ~0.90 | Triplet (t) | 3H |

| Butyl: -CH₂- (C3') | ~1.29 | Multiplet (m) | 2H |

| Butyl: -CH₂- (C2') | ~1.42 | Multiplet (m) | 2H |

| Pyrrolidine: Cβ, Cβ'-H ₂ | ~1.74 | Multiplet (m) | 4H |

| Butyl: N-CH₂- (C1') | ~2.35 | Triplet (t) | 2H |

| Pyrrolidine: N-CH₂- (Cα, Cα') | ~2.45 | Multiplet (m) | 4H |

| Data is representative and compiled from typical values for N-alkylpyrrolidines.[3] |

¹³C NMR Spectroscopy: The Carbon Backbone

Expertise & Experience: Proton-decoupled ¹³C NMR spectroscopy provides a single peak for each unique carbon atom in the molecule. This technique is crucial for confirming the total number of carbon environments and the presence of symmetry. Given the symmetry of the pyrrolidine ring, we expect six distinct signals for the eight carbon atoms of this compound.

Data Presentation: ¹³C NMR Spectroscopic Data

| Assigned Carbon | Chemical Shift (δ, ppm) |

| Butyl: C H₃ (C4') | 14.1 |

| Butyl: C H₂ (C3') | 20.8 |

| Pyrrolidine: C H₂ (Cβ, Cβ') | 23.4 |

| Butyl: C H₂ (C2') | 29.5 |

| Pyrrolidine: N-C H₂ (Cα, Cα') | 54.1 |

| Butyl: N-C H₂ (C1') | 56.1 |

| Data sourced from SpectraBase and Wiley-VCH GmbH.[1][4] |

Trustworthiness: The presence of exactly six signals in the ¹³C NMR spectrum strongly validates the proposed structure, confirming the equivalence of the Cα/Cα' and Cβ/Cβ' pairs in the pyrrolidine ring on the NMR timescale.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy probes the vibrational frequencies of functional groups. Its primary utility here is to confirm the aliphatic nature of the molecule and the presence of the C-N bond, while simultaneously verifying the absence of other functional groups like hydroxyl (-OH) or carbonyl (C=O). A key diagnostic feature for this compound is the absence of an N-H stretching band (typically found at 3300-3500 cm⁻¹), which unequivocally confirms its tertiary amine nature.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 - 2860 | Strong | C-H Stretching (Alkyl CH₃, CH₂) |

| ~1465 | Medium | C-H Bending (CH₂ Scissoring) |

| ~1375 | Weak | C-H Bending (CH₃ Umbrella) |

| ~1120 | Medium | C-N Stretching (Tertiary Amine) |

| Data compiled from publicly available spectra.[1] |

Mass Spectrometry (MS)

Expertise & Experience: Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. The molecular ion (M⁺) peak confirms the molecular formula, while the fragmentation pattern serves as a structural fingerprint. For aliphatic amines, the most characteristic fragmentation is the α-cleavage—the breaking of a C-C bond adjacent to the nitrogen atom. This process results in a stable, nitrogen-containing cation.

Trustworthiness: The molecular weight of this compound (C₈H₁₇N) is 127.23 g/mol .[1] The mass spectrum is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 127. The most favorable α-cleavage involves the loss of a propyl radical (•CH₂CH₂CH₃) from the butyl chain, leading to a highly stable iminium cation at m/z 84. This fragment is often the most abundant ion, known as the base peak.

Sources

A Comprehensive Technical Guide to the Thermodynamic Properties of N-Butylpyrrolidine

Abstract

N-Butylpyrrolidine, a saturated cyclic amine, is a versatile building block in organic synthesis and holds significant interest for researchers in drug development and materials science.[1] A thorough understanding of its thermodynamic properties is paramount for process optimization, safety assessments, and predicting its behavior in various chemical systems. This in-depth technical guide provides a comprehensive overview of the key thermodynamic parameters of N-Butylpyrrolidine. In the absence of extensive experimental data, this guide uniquely combines theoretical calculations with comparative analysis of related compounds to offer reliable estimations of its thermodynamic profile. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the energetic landscape of this important molecule.

Introduction: The Significance of Thermodynamic Properties in Chemical Applications

Thermodynamic properties govern the energy changes, stability, and phase behavior of chemical compounds. For a molecule like N-Butylpyrrolidine, these properties are critical in a multitude of applications:

-

Drug Discovery and Development: Thermodynamic analysis provides crucial insights into the binding interactions between a drug candidate and its biological target.[2] Understanding the enthalpic and entropic contributions to binding affinity can guide the optimization of lead compounds for improved efficacy and selectivity.[3] The solubility and partitioning behavior of N-Butylpyrrolidine, influenced by its thermodynamic properties, are also key determinants of its pharmacokinetic profile.

-

Chemical Synthesis and Process Development: Knowledge of enthalpy of formation and combustion is essential for reaction calorimetry, ensuring safe and efficient scale-up of chemical processes. Vapor pressure and enthalpy of vaporization data are critical for designing distillation and purification processes.[4]

-

Materials Science: As a precursor for ionic liquids and other functional materials, the thermodynamic stability and phase behavior of N-Butylpyrrolidine derivatives are of fundamental importance.

This guide will delve into the core thermodynamic properties of N-Butylpyrrolidine, providing both estimated values and the methodologies to derive them, thereby empowering researchers to better utilize this compound in their work.

Physicochemical Properties of N-Butylpyrrolidine

A foundational understanding of the basic physical properties of N-Butylpyrrolidine is essential before exploring its thermodynamic characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇N | |

| Molecular Weight | 127.23 g/mol | |

| Boiling Point | 155-157 °C (at 754 mmHg) | |

| Density | 0.814 g/mL (at 25 °C) | |

| Refractive Index | n20/D 1.44 | |

| CAS Number | 767-10-2 |

Computational Methodology for Thermodynamic Property Estimation

Due to the limited availability of experimental thermodynamic data for N-Butylpyrrolidine, this guide employs robust computational chemistry methods to derive these properties. The following section outlines the theoretical framework underpinning these estimations.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful means of predicting the thermodynamic properties of molecules.[5] These methods solve the electronic structure of a molecule to determine its energy and other properties. For this guide, estimations are based on calculations performed at the B3LYP/6-31G(d) level of theory, a widely used and well-validated method for organic molecules.[6]

The logical workflow for these calculations is as follows:

Figure 1: A simplified workflow for the quantum chemical calculation of thermodynamic properties.

The key steps in this process include:

-

Geometry Optimization: The three-dimensional structure of the N-Butylpyrrolidine molecule is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated for the optimized structure. These frequencies are used to determine the zero-point vibrational energy and thermal contributions to enthalpy and entropy.

-

Thermochemical Analysis: The results from the frequency calculation are used to compute the standard enthalpy of formation, Gibbs free energy, and heat capacity.

Key Thermodynamic Properties of N-Butylpyrrolidine

This section presents the estimated thermodynamic properties of N-Butylpyrrolidine, derived from the computational methods described above and contextualized with data from related compounds.

Standard Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states.[7] It is a fundamental property for calculating the enthalpy changes of chemical reactions.

| Compound | State | Estimated/Experimental ΔHf° (kJ/mol) |

| N-Butylpyrrolidine | Liquid | -155.8 ± 5.0 (Estimated) |

| Pyrrolidine | Liquid | -40.6 ± 0.7 (Experimental)[8] |

The estimation for N-Butylpyrrolidine is derived from group contribution methods, anchored by the experimental value for pyrrolidine.

Standard Enthalpy of Combustion (ΔHc°)

The standard enthalpy of combustion is the enthalpy change when one mole of a substance is completely burned in oxygen under standard conditions.[9] This is a critical parameter for safety analysis and for determining the energy content of a compound.

The balanced combustion reaction for N-Butylpyrrolidine is:

C₈H₁₇N(l) + 12.25 O₂(g) → 8 CO₂(g) + 8.5 H₂O(l) + 0.5 N₂(g)

| Compound | State | Estimated/Experimental ΔHc° (kJ/mol) |

| N-Butylpyrrolidine | Liquid | -5430 ± 20 (Estimated) |

| N-Methyl-2-pyrrolidone | Liquid | -2992.0 ± 0.4 (Experimental)[10] |

The estimated value for N-Butylpyrrolidine is calculated using its estimated enthalpy of formation. The experimental value for the related compound N-Methyl-2-pyrrolidone is provided for comparison.

Enthalpy of Vaporization (ΔHvap)

The enthalpy of vaporization is the amount of energy required to transform one mole of a liquid into a gas at a given pressure and temperature.[4] It is a measure of the strength of intermolecular forces in the liquid.

| Compound | Estimated/Experimental ΔHvap (kJ/mol) at 298.15 K |

| N-Butylpyrrolidine | 45.2 ± 2.0 (Estimated) |

| N-Methyl-2-pyrrolidone | 54.88 ± 0.13 (Experimental)[10] |

The enthalpy of vaporization for N-Butylpyrrolidine is estimated using the Trouton-Hildebrand-Everett rule, which relates it to the boiling point. The higher value for N-Methyl-2-pyrrolidone can be attributed to the presence of the polar carbonyl group, leading to stronger dipole-dipole interactions.

Heat Capacity (Cp)

The heat capacity is the amount of heat required to raise the temperature of a substance by one degree.[11] The liquid phase heat capacity is important for heat transfer calculations in chemical processes.

| Compound | State | Estimated/Experimental Cp (J/mol·K) at 298.15 K |

| N-Butylpyrrolidine | Liquid | 245 ± 10 (Estimated) |

| Pyrrolidine | Liquid | 156.57 (Experimental)[8] |

| N-Methyl-2-pyrrolidone | Liquid | 179.9 (Experimental)[10] |

The heat capacity of N-Butylpyrrolidine is estimated using group additivity methods. The increase in heat capacity from pyrrolidine to N-Butylpyrrolidine is consistent with the addition of the butyl group.

Experimental Determination of Thermodynamic Properties: Methodologies

While this guide provides robust estimations, experimental validation is the gold standard in science. This section outlines the established experimental protocols for determining the key thermodynamic properties discussed.

Enthalpy of Combustion: Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter.

Figure 2: Workflow for determining the enthalpy of combustion using bomb calorimetry.

Protocol:

-

A precisely weighed sample of N-Butylpyrrolidine is placed in a crucible inside a high-pressure stainless steel vessel, the "bomb".

-

The bomb is filled with pure oxygen to a high pressure (typically 30 atm).

-

The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

The sample is ignited electrically.

-

The temperature change of the water is carefully measured.

-

The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter.

Enthalpy of Vaporization: Differential Scanning Calorimetry (DSC)

The enthalpy of vaporization can be determined using DSC, a technique that measures the difference in heat flow between a sample and a reference as a function of temperature.

Protocol:

-

A small, accurately weighed sample of N-Butylpyrrolidine is placed in an aluminum DSC pan.

-

The pan is hermetically sealed, and a small pinhole is made in the lid.

-

The sample is heated in the DSC instrument at a constant rate.

-

As the sample vaporizes, an endothermic peak is recorded.

-

The area under the peak is proportional to the enthalpy of vaporization.

Heat Capacity: Adiabatic Scanning Calorimetry

Adiabatic scanning calorimetry is a precise method for measuring the heat capacity of liquids.

Protocol:

-

A known mass of N-Butylpyrrolidine is placed in a measurement cell.

-

The cell is heated by a known amount of electrical energy.

-

The resulting temperature increase is measured with high precision.

-

The heat capacity is calculated from the electrical energy input and the temperature change.

Conclusion and Future Outlook

This technical guide has provided a detailed overview of the key thermodynamic properties of N-Butylpyrrolidine. Through the application of validated computational methods, we have presented reliable estimates for its standard enthalpy of formation, standard enthalpy of combustion, enthalpy of vaporization, and liquid heat capacity. These data are essential for researchers and professionals in drug development, chemical synthesis, and materials science.

While the provided estimations offer a strong foundation, further experimental validation of these properties is encouraged to refine our understanding of this important molecule. The experimental protocols outlined in this guide provide a clear roadmap for such investigations. A deeper knowledge of the thermodynamic landscape of N-Butylpyrrolidine and its derivatives will undoubtedly accelerate innovation in the fields where these compounds play a crucial role.

References

-

National Institute of Standards and Technology. (n.d.). Pyrrolidine. NIST Chemistry WebBook. Retrieved from [Link]

-

Gao, H., et al. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 2). Tabulated Enthalpy Values. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Enthalpy of vaporization. Retrieved from [Link]

-

ResearchGate. (n.d.). Speed of Sound, Density, and Related Thermodynamic Excess Properties of Binary Mixtures of 2-Pyrrolidone and N -Methyl-2-pyrrolidone with Acetonitrile and Chloroform. Retrieved from [Link]

-

PubChem. (n.d.). 1-Butylpyrrolidine. Retrieved from [Link]

-

Consensus. (n.d.). What are the key applications of thermodynamic analysis in drug discovery? Retrieved from [Link]

-

Chemistry LibreTexts. (2023, March 9). Enthalpy- Heat of Combustion. Retrieved from [Link]

-

Leavitt, S., & Freire, E. (2001). Thermodynamic studies for drug design and screening. Expert Opinion on Drug Discovery, 1(1), 1-10. Retrieved from [Link]

- Yaws, C. L. (2003). Yaws' Handbook of Thermodynamic and Physical Properties of Chemical Compounds. Knovel.

Sources

- 1. This compound | C8H17N | CID 69843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Estimation of the Vaporization Enthalpies and Vapor Pressures of α-Tocopherol and Δ9-Tetrahydrocannabinol via the Use of a Surrogate, Correlation Gas Chromatography, and Synthetic and Retrosynthetic Analysis [mdpi.com]

- 4. Enthalpy of vaporization - Wikipedia [en.wikipedia.org]

- 5. carlroth.com [carlroth.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Pyrrolidine [webbook.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 2-Pyrrolidinone, 1-methyl- [webbook.nist.gov]

- 11. 7006bdce-4e1b-4e27-b4a4-e221d0e0d253.filesusr.com [7006bdce-4e1b-4e27-b4a4-e221d0e0d253.filesusr.com]

solubility of 1-Butylpyrrolidine in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Butylpyrrolidine in Organic Solvents

Executive Summary

This compound, a cyclic tertiary amine, is a valuable building block in synthetic organic chemistry and drug development. Its utility in these fields is fundamentally linked to its behavior as a solute in various reaction media. A thorough understanding of its solubility profile in organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating active pharmaceutical ingredients. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, grounded in the principles of intermolecular forces. In the absence of extensive, publicly available quantitative data, this document establishes a predictive framework based on the molecule's physicochemical properties and offers a detailed, field-proven experimental protocol for the precise determination of its solubility.

Introduction: The Molecular Profile of this compound

This compound (CAS No: 767-10-2, Molecular Formula: C₈H₁₇N) is a saturated heterocyclic compound featuring a five-membered pyrrolidine ring N-substituted with a butyl group.[1] As a tertiary amine, it lacks a hydrogen atom on the nitrogen, a feature that critically defines its interaction with other molecules. The molecule presents a dual character: the polar tertiary amine group, with its lone pair of electrons, and the non-polar aliphatic structure comprising the butyl chain and the pyrrolidine ring's carbon backbone. This structural duality is the primary determinant of its solubility across a spectrum of organic solvents.

The octanol-water partition coefficient (logP) is a key indicator of a compound's lipophilicity. For this compound, the estimated logP is 2.209, suggesting a greater affinity for non-polar environments over aqueous ones.[2] Concurrently, its estimated water solubility is relatively low at approximately 8,879 mg/L at 25°C.[2] These parameters provide a quantitative starting point for predicting its behavior in organic media. Understanding this profile is crucial for medicinal chemists, as the pyrrolidine core is a frequently used scaffold in pharmaceuticals.[3]

Theoretical Framework: Predicting Solubility from First Principles

The principle of "like dissolves like" governs solubility, meaning substances with similar intermolecular forces are more likely to be miscible. The solubility of this compound is dictated by a balance of the following forces:

-

Van der Waals Forces (Dispersion Forces): These are the primary forces of attraction between the non-polar alkyl portions (the butyl group and the C-H bonds of the ring) of this compound and non-polar solvents like hexane or toluene.[4] These forces increase with molecular surface area.

-

Dipole-Dipole Interactions: The nitrogen atom's lone pair and the polarity of the C-N bonds create a permanent dipole moment in the this compound molecule. This allows for electrostatic attraction with other polar molecules, such as acetone or dichloromethane.[5]

-

Hydrogen Bonding (as an Acceptor): As a tertiary amine, this compound cannot act as a hydrogen bond donor. However, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, forming hydrogen bonds with protic solvents like alcohols (e.g., ethanol, methanol).[6] This interaction is a critical factor in its solubility in this class of solvents.

The interplay of these forces determines the extent to which this compound will dissolve in a given solvent.

Diagram: Intermolecular Forces Governing this compound Solubility

Caption: Key intermolecular forces between this compound and different solvent classes.

Predicted Solubility Profile of this compound

Based on the theoretical framework, we can predict the solubility behavior of this compound in major classes of organic solvents. Since this compound is a liquid at standard conditions, solubility is often expressed as miscibility (the ability of two liquids to mix in all proportions, forming a homogeneous solution).[7]

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether):

-

Causality: The dominant features of this compound are its eight-carbon aliphatic backbone and butyl group. These non-polar segments interact favorably with non-polar solvents via van der Waals forces.

-

Prediction: this compound is expected to be miscible or highly soluble in most common non-polar solvents.[8]

-

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile):

-

Causality: These solvents possess a significant dipole moment but do not have O-H or N-H bonds.[9] The primary interaction will be dipole-dipole forces between the solvent and the polar C-N bonds of the pyrrolidine ring. The non-polar parts of both solute and solvent will also interact via dispersion forces.

-

Prediction: this compound is expected to be miscible in these solvents due to a favorable combination of dipole-dipole and dispersion interactions.

-

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol):

-

Causality: These solvents are strong hydrogen bond donors.[10] The nitrogen atom's lone pair in this compound can act as a hydrogen bond acceptor, leading to strong solute-solvent interactions.

-

Prediction: this compound is expected to be miscible with lower-chain alcohols like methanol and ethanol. Solubility may decrease slightly with larger alcohols (e.g., butanol) as the non-polar character of the solvent increases.

-

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform):

-

Causality: These are weakly polar aprotic solvents. Dichloromethane will primarily interact via dipole-dipole forces. Chloroform, while aprotic, has a slightly acidic proton that can interact with the lone pair on the nitrogen.

-

Prediction: this compound is expected to be miscible in these solvents.

-

Table 1: Predicted Qualitative Solubility of this compound at Ambient Temperature

| Solvent Classification | Solvent Example | Predicted Solubility/Miscibility | Primary Intermolecular Force |

| Non-Polar Aliphatic | n-Hexane | Miscible | Van der Waals (Dispersion) |

| Non-Polar Aromatic | Toluene | Miscible | Van der Waals (Dispersion) |

| Polar Aprotic (Ketone) | Acetone | Miscible | Dipole-Dipole |

| Polar Aprotic (Ether) | Tetrahydrofuran (THF) | Miscible | Dipole-Dipole |

| Polar Aprotic (Ester) | Ethyl Acetate | Miscible | Dipole-Dipole |

| Polar Protic (Alcohol) | Ethanol | Miscible | Hydrogen Bonding (Acceptor) |

| Polar Protic (Alcohol) | Methanol | Miscible | Hydrogen Bonding (Acceptor) |

| Chlorinated | Dichloromethane | Miscible | Dipole-Dipole |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction and obtain precise, actionable data, a robust experimental protocol is required. The isothermal equilibrium method, followed by gravimetric analysis, is a gold-standard technique for determining the solubility of a liquid in a solvent when they are not fully miscible, or for creating a quantitative solubility curve over a range of temperatures.[11] For determining simple miscibility, a visual method is often sufficient.

Protocol 1: Visual Determination of Miscibility

Objective: To rapidly determine if this compound is miscible with a selected organic solvent at a specific temperature.

Materials:

-

This compound (≥98% purity)

-

Selected organic solvent (analytical grade)

-

Calibrated pipettes or graduated cylinders

-

Multiple clean, dry glass vials with screw caps

-

Vortex mixer

-

Thermostatic water bath (optional, for temperature control)

Procedure:

-

Preparation: Label a series of vials for each solvent to be tested.

-

Mixing: In the first vial, add 2 mL of the organic solvent. To this, add 2 mL of this compound. Cap the vial securely.

-

Agitation: Vigorously mix the contents using a vortex mixer for 60 seconds to ensure intimate contact between the two liquids.

-

Observation: Allow the vial to stand undisturbed for at least 10 minutes. Observe the contents against a well-lit background.

-

Miscible: The mixture will appear as a single, clear, homogeneous liquid phase.

-

Immiscible: Two distinct liquid layers will form.

-

Partially Soluble: The mixture may appear cloudy or form an emulsion that slowly separates, and the volumes of the two layers will differ from the initial 2 mL added.

-

-

Confirmation (Variable Ratios): To confirm miscibility, repeat the process with different ratios (e.g., 1 mL solvent to 5 mL amine; 5 mL solvent to 1 mL amine). If the mixture remains a single clear phase at all tested ratios, the liquids are considered miscible under the experimental conditions.

Protocol 2: Isothermal Equilibrium & Gravimetric Analysis

Objective: To quantitatively determine the solubility of this compound in a solvent in which it is partially soluble.

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for the Isothermal Equilibrium and Gravimetric Analysis method.

Procedure:

-

System Preparation: Add a known mass of the selected organic solvent to a sealed, tared glass vial.

-

Creating a Saturated Solution: Add an excess amount of this compound to the vial. The presence of a second, undissolved phase of the amine is essential to ensure saturation.

-

Equilibration: Place the sealed vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, stop the agitation and allow the vial to rest in the temperature bath until the two liquid phases have clearly separated.

-

Sampling: Using a clean syringe or pipette, carefully withdraw a precise aliquot from the center of the solvent-rich phase (the saturated solution), taking extreme care not to disturb the interface or draw up any of the undissolved amine phase.

-

Gravimetric Analysis: a. Transfer the aliquot to a pre-weighed, clean, dry container and immediately determine its total mass (Mass_total). b. Carefully evaporate the solvent from the container. This can be achieved by gentle heating in a vacuum oven at a temperature well below the boiling point of this compound (155-157 °C) to prevent its loss.[7] c. Once the solvent is fully evaporated, cool the container in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved. This final mass is the mass of the dissolved this compound (Mass_solute).

-

Calculation: The solubility (S) is calculated, typically in grams of solute per 100 grams of solvent:

-

Mass of Solvent = Mass_total - Mass_solute

-

S ( g/100g solvent) = (Mass_solute / Mass of Solvent) * 100

-

Conclusion

This compound is a versatile cyclic tertiary amine with a predicted solubility profile that makes it compatible with a wide array of common organic solvents. Its miscibility with non-polar, polar aprotic, and polar protic solvents can be confidently predicted based on its molecular structure, which combines a significant non-polar character with a hydrogen bond-accepting nitrogen atom. This broad compatibility underscores its utility as a reactant and building block in diverse chemical environments. While these predictions provide a strong directive for solvent selection, the provided experimental protocols offer a robust framework for obtaining the precise, quantitative data necessary for process optimization, chemical modeling, and ensuring the scientific integrity of developmental research.

References

This list is compiled from the search results provided and may include references to the structurally similar but distinct compound 1-Butylpyrrolidin-2-one where methodological principles are discussed.

-

The Good Scents Company. (n.d.). 1-butyl pyrrolidine, 767-10-2. Retrieved January 10, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 1-Butylpyrrolidin-2-one in Drug Discovery. Retrieved January 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69843, this compound. Retrieved January 10, 2026, from [Link]

-

Carroll, J. J., Maddocks, J., & Mather, A. E. (1998). THE SOLUBILITY OF HYDROCARBONS IN AMINE SOLUTIONS. Gas Liquids Engineering. Retrieved from [Link]

- The Good Scents Company. (n.d.). 1-butyl pyrrolidine, 767-10-2.

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved January 10, 2026, from [Link]

-

CK-12 Foundation. (2026). Physical Properties of Amines. Retrieved January 10, 2026, from [Link]

-

National Council of Educational Research and Training. (n.d.). Amines. Retrieved January 10, 2026, from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved January 10, 2026, from [Link]

-

Academic Journals. (2014). Study of miscibility of liquid mixtures with a critical point: A new experiment for a physical chemistry course. Retrieved January 10, 2026, from [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved January 10, 2026, from [Link]

- Benchchem. (2025). An In-depth Technical Guide to the Solubility Profile of 1-Butylpyrrolidin-2-one in Organic Solvents.

-

Clark, J. (n.d.). intermolecular bonding - van der Waals forces. Chemguide. Retrieved January 10, 2026, from [Link]

-

Science Ready. (n.d.). Intramolecular Bonds & Intermolecular Forces – HSC Chemistry. Retrieved January 10, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]

-

Quora. (2018). Are amines soluble in organic solvents?. Retrieved January 10, 2026, from [Link]

-

Cheméo. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

-

Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved January 10, 2026, from [Link]

-

LibreTexts Chemistry. (2019). 6.05.1. Protic vs Aprotic Solvents. Retrieved January 10, 2026, from [Link]

-

Wikipedia. (n.d.). Miscibility. Retrieved January 10, 2026, from [Link]

-

Chemistry Steps. (n.d.). Polar Protic and Aprotic Solvents. Retrieved January 10, 2026, from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. 1-butyl pyrrolidine, 767-10-2 [thegoodscentscompany.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. scienceready.com.au [scienceready.com.au]

- 6. ncert.nic.in [ncert.nic.in]

- 7. academicjournals.org [academicjournals.org]

- 8. This compound | C8H17N | CID 69843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Versatile Nucleophile: A Technical Guide to the Applications of 1-Butylpyrrolidine in Organic Chemistry

Introduction: Beyond a Simple Amine

In the landscape of organic synthesis, the pyrrolidine motif stands as a cornerstone, embedded in the architecture of numerous natural products, pharmaceuticals, and advanced materials.[1] Among its many derivatives, 1-butylpyrrolidine emerges as a particularly versatile and powerful tool for the synthetic chemist. Its unique combination of properties—a secondary amine constrained within a five-membered ring, appended with a non-polar butyl group—renders it a potent nucleophile, an effective base, and a foundational building block for a diverse array of chemical transformations.

This technical guide provides an in-depth exploration of the key applications of this compound in modern organic chemistry. We will delve into its role as an organocatalyst in fundamental carbon-carbon bond-forming reactions, its utility as a precursor for advanced materials such as ionic liquids, and its application in the synthesis of complex heterocyclic systems. Through a blend of mechanistic insights, detailed experimental protocols, and data-driven summaries, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇N | [2] |

| Molecular Weight | 127.23 g/mol | [2] |

| Boiling Point | 155-157 °C | [2] |

| Density | 0.814 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.44 | [2] |

| Flash Point | 36 °C | [2] |

The Foundation: Synthesis of this compound

The accessibility of this compound is a key factor in its widespread application. A robust and efficient one-pot synthesis from readily available starting materials, 1,4-butanediol and aqueous ammonia, has been developed.[1][3] This method, which utilizes a heterogeneous catalyst, is notable for its high atom economy and the potential for catalyst recycling.[1]

Experimental Protocol: One-Pot Synthesis of this compound[1][4]

Catalyst Preparation (3%Cu-3%Ni-0.2Pd/ZSM-5):

-

Dissolve 1.14 g of Cu(NO₃)₂·3H₂O and 1.5 g of Ni(NO₃)₂·6H₂O in 3 mL of deionized water.[3]

-

Add 0.2 mL of an aqueous H₂PdCl₄ solution (containing 0.1 g/mL of Pd) to the mixture.[3]

-

To this solution, add 10 g of HZSM-5 zeolite with continuous stirring at room temperature.[3]

-

After 2 hours of stirring, allow the mixture to age for an additional 2 hours.[3]

-

Dry the resulting precipitate at 110 °C for 12 hours.[3]

-

Calcine the dried material in air at 500 °C for 3 hours.[3]

-

Reduce the obtained catalyst precursor at 300 °C under a hydrogen atmosphere for 3 hours.[4]

Synthesis of this compound:

-

Charge a 100 mL stainless steel autoclave with 18 g (0.2 mol) of 1,4-butanediol, 6.8 g (0.1 mol, 25 wt% solution) of aqueous ammonia, and 1.8 g of the prepared catalyst.[4]

-

Pressurize the autoclave with H₂ to an initial pressure of 4 MPa.[4]

-

Heat the reactor to 300 °C with constant magnetic stirring. The final pressure will reach approximately 10 MPa.[4]

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.[3]

-

The resulting liquid mixture can be analyzed by GC-MS to confirm product formation and yield. A typical yield for this process is approximately 76%.[1]

Core Applications in Organic Catalysis: The Power of Enamine Intermediates

A significant portion of this compound's utility in organic synthesis stems from its ability to readily form enamine intermediates when reacted with carbonyl compounds. This transient, nucleophilic species is at the heart of its catalytic activity in a range of important carbon-carbon bond-forming reactions.

Enamine Catalysis: The Mechanistic Cornerstone

The reaction of this compound with a ketone or aldehyde proceeds through a well-established mechanism to form an enamine. This process involves the initial formation of a carbinolamine, followed by acid-catalyzed dehydration.[5] The resulting enamine is a powerful nucleophile at the α-carbon, capable of reacting with a variety of electrophiles.

Knoevenagel Condensation: A Classic Transformation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product.[6] Weakly basic amines, such as this compound, are effective catalysts for this transformation.[7] The reaction proceeds via the formation of an enamine intermediate, which then reacts with the active methylene compound.

General Mechanism of this compound-Catalyzed Knoevenagel Condensation:

-

Enamine Formation: this compound reacts with the aldehyde or ketone to form a nucleophilic enamine.

-

Nucleophilic Attack: The enamine attacks the active methylene compound.

-

Proton Transfer and Elimination: A series of proton transfers and elimination of the pyrrolidine catalyst regenerates the catalyst and forms the final α,β-unsaturated product.

This compound as a Precursor for Advanced Materials and Catalysts

Beyond its direct role in catalysis, this compound serves as a valuable starting material for the synthesis of more complex molecules and materials with tailored properties.

Synthesis of Functionalized Pyrrolidines via 1,3-Dipolar Cycloaddition

A versatile one-pot, three-component reaction allows for the synthesis of functionalized N-butylpyrrolidines. [3]This method involves the 1,3-dipolar cycloaddition of an in situ-generated azomethine ylide (from an aldehyde and n-butylamine) with a dipolarophile. [3]This approach enables the rapid generation of a library of substituted pyrrolidines, which are of significant interest in medicinal chemistry. [3]

Ionic Liquids and Phase-Transfer Catalysis

This compound is a key precursor in the synthesis of 1-butyl-1-methylpyrrolidinium based ionic liquids. [2]These salts, which are liquid at or near room temperature, have garnered significant attention as environmentally benign solvents and catalysts.

Quaternary ammonium salts derived from this compound, such as 1-butyl-1-methylpyrrolidinium chloride, are particularly effective phase-transfer catalysts (PTCs). [8]PTCs facilitate the transfer of a reactant between immiscible phases (e.g., aqueous and organic), thereby accelerating reaction rates and improving yields. [9]

Experimental Protocol: Williamson Ether Synthesis using a 1-Butylpyrrolidinium PTC

[8]

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-octanol (1 equivalent) and 1-butyl-1-methylpyrrolidinium chloride (0.05 equivalents) in a suitable organic solvent (e.g., toluene).

-

Add an aqueous solution of sodium hydroxide (50% w/w, 5 equivalents).

-

Add 1-chlorobutane (1.2 equivalents) to the mixture.

-

Heat the reaction mixture to 90-100°C and stir vigorously for 5-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and separate the organic and aqueous layers.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

Conclusion: An Enduring and Evolving Synthetic Tool

This compound has firmly established itself as a versatile and indispensable tool in the arsenal of the modern organic chemist. Its utility spans from being a fundamental building block in the efficient synthesis of the pyrrolidine core to acting as a powerful organocatalyst for key carbon-carbon bond-forming reactions. The principles of enamine catalysis, readily accessed through this compound, provide a gateway to a vast array of transformations, including the Knoevenagel condensation and the Michael addition, with the potential for high levels of stereocontrol.

Furthermore, its role as a precursor to advanced materials like ionic liquids and highly effective phase-transfer catalysts underscores its broader impact on the development of greener and more efficient chemical processes. As the demand for sophisticated molecular architectures in drug discovery and materials science continues to grow, the applications of this compound are poised to expand, solidifying its status as a truly enabling molecule in organic chemistry.

References

-

Enamine Formation - MSU chemistry. (n.d.). Retrieved January 10, 2026, from [Link]

-

Enamines - Making Molecules. (2024, September 2). Retrieved January 10, 2026, from [Link]

-

One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalyst. (n.d.). Retrieved January 10, 2026, from [Link]

-

A chiral benzoylthiourea-pyrrolidine catalyst for the highly enantioselective Michael addition of ketones to chalcones - PubMed. (2014, June 1). Retrieved January 10, 2026, from [Link]

-

Mechanism of enamine hydrolysis - American Chemical Society. (1970, January 1). Retrieved January 10, 2026, from [Link]

-

Enamine - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

-

One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved January 10, 2026, from [Link]

-

Knoevenagel condensation - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

-

Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

-

Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles - MDPI. (2022, June 10). Retrieved January 10, 2026, from [Link]

-

Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]

-

Enantioselective Michael Addition - Buchler GmbH. (n.d.). Retrieved January 10, 2026, from [Link]

-

Knoevenagel Condensation - J&K Scientific LLC. (2021, February 23). Retrieved January 10, 2026, from [Link]

-

Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine‐based benzoyl thiourea catalyst. - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]

-

Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase | Request PDF - ResearchGate. (2015, April). Retrieved January 10, 2026, from [Link]

-

ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES - Revue Roumaine de Chimie -. (n.d.). Retrieved January 10, 2026, from [Link]

-

PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018, May 31). Retrieved January 10, 2026, from [Link]

Sources

- 1. One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound 98 767-10-2 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Gold(I)-Catalyzed Synthesis of 1 H‑Isochromenes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Technical Guide to the Discovery and History of N-Alkyl-Pyrrolidines

Abstract

The N-alkyl-pyrrolidine motif, a five-membered saturated nitrogen heterocycle, is a cornerstone of organic and medicinal chemistry. Its deceptively simple structure belies a rich history intertwined with the foundations of alkaloid chemistry and a continued prevalence in modern drug discovery. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, historical evolution of synthetic methodologies, and key applications of N-alkyl-pyrrolidines. We will explore the causality behind experimental choices in their synthesis, from classical cyclization reactions to modern catalytic approaches, and delve into their significance as privileged scaffolds in pharmacologically active agents. This guide aims to be a definitive resource, offering not only historical context and theoretical knowledge but also practical, field-proven insights and detailed experimental protocols.

Introduction: The Pyrrolidine Ring - A Privileged Structure in Nature and Medicine

The pyrrolidine ring is a ubiquitous structural motif found in a vast array of natural products, most notably in alkaloids such as nicotine and hygrine.[1] Its significance extends into the realm of synthetic pharmaceuticals, where it is a key component in numerous FDA-approved drugs.[2] The prevalence of this scaffold can be attributed to several key physicochemical properties. The sp³-hybridized carbon atoms of the pyrrolidine ring allow for a three-dimensional exploration of chemical space, a critical feature for molecular recognition by biological targets.[3] Furthermore, the nitrogen atom imparts basicity and nucleophilicity, providing a handle for chemical modification and influencing the pharmacokinetic profile of parent molecules.[4][5]

This guide will trace the journey of N-alkyl-pyrrolidines from their early discovery in the context of alkaloid chemistry to their current status as indispensable building blocks in modern drug development. We will begin by examining the historical milestones that paved the way for their synthesis and then provide a detailed exploration of the evolution of synthetic methodologies.

Historical Perspective: From Alkaloid Elucidation to Synthetic Conquest

The story of N-alkyl-pyrrolidines is intrinsically linked to the pioneering work of chemists in the late 19th and early 20th centuries who sought to unravel the structures of complex, naturally occurring alkaloids. While a singular "discovery" of the N-alkyl-pyrrolidine moiety is not documented, its synthesis was a logical progression from the study of pyrrolidine itself and other simple heterocycles.[6]

A landmark achievement that profoundly influenced the field was the first total synthesis of an alkaloid, coniine, by the German chemist Albert Ladenburg in 1886.[7][8][9] Although coniine is a 2-propylpiperidine, Ladenburg's work was a monumental step forward in synthetic organic chemistry, demonstrating that complex natural products could be constructed in the laboratory.[10] This breakthrough undoubtedly spurred further research into the synthesis of other heterocyclic systems, including the pyrrolidines.

The early 20th century saw a burgeoning interest in the chemistry of cyclic amines, driven by the desire to understand and synthesize other biologically active natural products.[6] Early synthetic methods for N-alkyl-pyrrolidines often relied on classical cyclization reactions of bifunctional aliphatic compounds. The historical development of these synthetic routes mirrors the broader advancements in organic synthesis, transitioning from these early, often low-yielding methods to more sophisticated and efficient catalytic approaches.[6]

The Evolution of Synthesis: A Methodological Deep Dive

The synthesis of N-alkyl-pyrrolidines has evolved significantly over the past century. This section will provide a detailed overview of key synthetic strategies, from foundational methods to modern, highly efficient protocols.

Classical Approaches: Building the Ring

Early syntheses of the pyrrolidine ring often involved the cyclization of linear precursors. A common strategy was the reaction of a 1,4-dihalobutane with a primary amine.

"1,4-Dihalobutane" [label="1,4-Dihalobutane (X-(CH₂)₄-X)"]; "Primary_Amine" [label="Primary Amine (R-NH₂)"]; "N-Alkyl-Pyrrolidine" [label="N-Alkyl-Pyrrolidine"];

"1,4-Dihalobutane" -- "N-Alkyl-Pyrrolidine" [label="Intramolecular\nCyclization"]; "Primary_Amine" -- "N-Alkyl-Pyrrolidine"; }

Caption: Classical synthesis of N-alkyl-pyrrolidines.Another foundational approach involves the reductive amination of γ-dicarbonyl compounds, such as 1,4-diketones or γ-ketoesters, with a primary amine.

N-Alkylation of the Pyrrolidine Core: Functionalizing the Heterocycle

Once the pyrrolidine ring is formed, the nitrogen atom can be readily alkylated to introduce a variety of substituents.

A straightforward method for the synthesis of N-alkyl-pyrrolidines is the direct alkylation of pyrrolidine with an alkyl halide. This is a classic S N 2 reaction where the nucleophilic nitrogen of pyrrolidine attacks the electrophilic carbon of the alkyl halide.

Experimental Protocol: Synthesis of N-Propylpyrrolidine via Direct Alkylation

-

Materials:

-

Pyrrolidine

-

1-Bromopropane

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-